molecular formula C19H20N6O2 B6450332 2-(4-methoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole CAS No. 2640896-72-4

2-(4-methoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B6450332
CAS No.: 2640896-72-4
M. Wt: 364.4 g/mol
InChI Key: DXLMDNFHUJPPGV-UHFFFAOYSA-N
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Description

The compound 2-(4-methoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is a heterocyclic derivative featuring a fused bicyclic octahydropyrrolo[3,4-c]pyrrole core. This structure is substituted at position 2 with a 4-methoxybenzoyl group and at position 5 with a [1,2,4]triazolo[4,3-b]pyridazine moiety.

Properties

IUPAC Name

(4-methoxyphenyl)-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-27-16-4-2-13(3-5-16)19(26)24-10-14-8-23(9-15(14)11-24)18-7-6-17-21-20-12-25(17)22-18/h2-7,12,14-15H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLMDNFHUJPPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The target compound’s closest analogs differ primarily in substituents on the benzoyl group or triazolopyridazine ring. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
2-(4-Methoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole C19H20N6O3* 380.4* 4-Methoxybenzoyl [Hypothetical]
2-(3-Fluoro-4-Methoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole C19H19FN6O2 382.4 3-Fluoro-4-methoxybenzoyl
2-Benzoyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole C18H18N6O 334.4 Benzoyl (no methoxy)
3-Methyl-6-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}-[1,2,4]triazolo[4,3-b]pyridazine C12H16N6 244.3 Methyl substitution on triazolopyridazine

*Calculated based on structural similarity to and .

Physicochemical and SAR Considerations

  • Steric Effects : The octahydropyrrolo[3,4-c]pyrrole core imposes conformational rigidity, which may limit rotational freedom and improve target selectivity relative to simpler bicyclic systems .
  • Synthetic Challenges : Analogous compounds (e.g., ) require multi-step heterocyclization reactions, often involving sodium acetate or NaOH-mediated cyclization, as seen in the synthesis of triazolothiadiazines .

Preparation Methods

Synthesis of the 4-Methoxybenzoyl Component

The 4-methoxybenzoyl group is typically introduced via acyl chloride intermediates. A widely adopted method involves the chlorination of 4-methoxybenzoic acid using oxalyl chloride (16 mM) in dichloromethane (100 mL) with catalytic N,N-dimethylformamide (2 drops) at 35°C for 1 hour, achieving quantitative yields of 4-methoxybenzoyl chloride . This method avoids hazardous thionyl chloride and simplifies purification by evaporating volatile byproducts under reduced pressure .

Table 1: Reaction Conditions for 4-Methoxybenzoyl Chloride Synthesis

ReagentQuantitySolventTemperatureTimeYield
4-Methoxybenzoic acid8 mMCH₂Cl₂35°C1 h100%
Oxalyl chloride16 mMCH₂Cl₂35°C1 h
DMF2 drops

Alternative approaches, such as the industrial-scale fluorination of tetrachlorophthalic anhydride with methylamine and alkali metal fluorides , are less relevant here due to the specificity of the 4-methoxy substituent.

Construction of the Triazolo[4,3-b]Pyridazine Moiety

Recent advances in microwave-assisted synthesis enable catalyst-free formation of 1,2,4-triazolo[1,5-a]pyridines, a related scaffold. Enaminonitriles and benzohydrazides undergo tandem transamidation, nucleophilic addition, and condensation under microwave irradiation (140°C, 1.5 mL dry toluene) to yield triazolo-pyridines in 76–83% yields . While this method targets triazolo[1,5-a]pyridines, analogous conditions can be adapted for triazolo[4,3-b]pyridazines by substituting enaminonitriles with pyridazine precursors.

Key Mechanistic Insights :

  • Transamidation : Enaminonitrile reacts with benzohydrazide to form intermediate A , releasing dimethylamine.

  • Nucleophilic Addition : The amine attacks the nitrile group, generating intermediate B .

  • Cyclization : Condensation and water elimination yield the triazolo-pyridine core.

Assembly of the Octahydropyrrolo[3,4-c]Pyrrole Framework

The octahydropyrrolo[3,4-c]pyrrole system is constructed via a Raney nickel-catalyzed hydro-reduction and cyclization sequence. A patented method outlines the following steps:

  • Alkylation : Reacting a pyrrolidine precursor with haloacetonitrile in tetrahydrofuran (THF) at room temperature.

  • Hydrogenation-Cyclization : Treating the alkylated intermediate with Raney nickel (16–60°C, 1–3 atm H₂) to simultaneously reduce nitriles, form pyrrolidine rings, and establish the bicyclic structure.

  • Acylation : Introducing the 4-methoxybenzoyl group via acyl chlorides in the presence of organic bases like triethylamine.

Table 2: Optimization of Cyclization Conditions

CatalystSolventTemperaturePressureYield
Raney NiEthanol40°C2 atm68%
Raney NiTHF50°C1.5 atm72%
Raney NiDichloromethane60°C3 atm65%

Coupling of Structural Components

The final assembly involves conjugating the triazolo-pyridazine and octahydropyrrolo-pyrrole units with the 4-methoxybenzoyl group. A representative protocol employs:

  • Nucleophilic Aromatic Substitution : Reacting 6-chloro- triazolo[4,3-b]pyridazine with the octahydropyrrolo-pyrrole amine in dimethylacetamide (DMAc) at 120°C for 12 hours.

  • Schotten-Baumann Acylation : Treating the coupled product with 4-methoxybenzoyl chloride in aqueous NaOH/dichloromethane at 0–5°C.

Critical Parameters :

  • Excess acyl chloride (1.5 equiv) ensures complete acylation.

  • Low temperatures minimize hydrolysis of the acyl chloride .

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Structural confirmation relies on:

  • ¹H/¹³C NMR : Distinct signals for the 4-methoxybenzoyl carbonyl (δ 168–170 ppm) and triazolo-pyridazine protons (δ 8.2–8.6 ppm).

  • HRMS : Molecular ion peak matching the theoretical mass (C₂₂H₂₃N₇O₂: 425.19 g/mol).

Q & A

Basic: How can researchers optimize the synthetic yield of 2-(4-methoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole?

Methodological Answer:
The synthesis involves multi-step protocols, including cyclization and coupling reactions. Key parameters to optimize include:

  • Solvent Choice : Use toluene or ethanol for improved solubility of intermediates, as demonstrated in triazolo-pyridazine syntheses .
  • Temperature Control : Maintain reflux conditions (e.g., 80–100°C) during cyclization to minimize side reactions .
  • Purification : Employ flash chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (DMF/ethanol mixtures) for high-purity yields .
  • Catalyst Screening : Sodium hydride or similar bases enhance nucleophilic substitution efficiency in heterocycle formation .

Basic: What analytical techniques are essential for confirming the molecular structure of this compound?

Methodological Answer:
Structural validation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, particularly for distinguishing pyrrolo[3,4-c]pyrrole and triazolo-pyridazine moieties .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (±1 ppm accuracy) and fragmentation patterns .
  • Single-Crystal X-ray Diffraction : For absolute stereochemical confirmation, as applied to related octahydropyrrolo-pyrrole derivatives .

Advanced: How can molecular docking studies predict the biological activity of this compound?

Methodological Answer:
Docking workflows involve:

  • Target Selection : Prioritize enzymes with structural homology to known targets (e.g., fungal 14-α-demethylase (PDB: 3LD6) or BRD4 bromodomains) .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for ligand-protein interaction analysis. Focus on binding affinity (ΔG) and key residues (e.g., His-259 in 3LD6) .
  • Validation : Cross-reference docking scores with in vitro assays (e.g., MIC values for antifungal activity) to refine computational models .

Advanced: What strategies are used to resolve contradictions in structure-activity relationship (SAR) data for analogs?

Methodological Answer:
Contradictions often arise from substituent effects. Mitigation strategies include:

  • Systematic Variation : Synthesize derivatives with incremental changes (e.g., methoxy → ethoxy groups) to isolate electronic/steric contributions .
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate physicochemical properties (logP, polar surface area) with bioactivity .
  • Biological Replicates : Conduct dose-response assays in triplicate to account for variability in enzymatic inhibition assays .

Advanced: How can researchers address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:
Discrepancies may stem from:

  • Solvent Effects : Re-run docking simulations with explicit solvent models (e.g., TIP3P water) to improve accuracy .
  • Conformational Sampling : Use molecular dynamics (MD) simulations (10–100 ns) to explore ligand flexibility and protein dynamics .
  • Post-Hoc Analysis : Investigate off-target interactions via proteome-wide affinity profiling (e.g., kinome screens) .

Basic: What are the critical considerations for assessing the compound’s solubility in biological assays?

Methodological Answer:

  • Solvent Systems : Use DMSO stocks (<1% v/v) to avoid cytotoxicity. Pre-test solubility via nephelometry in PBS or cell culture media .
  • Surfactants : Add 0.01% Tween-80 or pluronic F-68 to enhance dispersion in aqueous buffers .
  • pH Adjustment : Evaluate solubility across physiological pH (5.0–7.4) using shake-flask methods .

Advanced: How can degradation pathways be characterized under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and oxidative stress (H₂O₂) .
  • LC-MS/MS Monitoring : Track degradation products via reverse-phase C18 columns and fragmentation fingerprints .
  • Kinetic Modeling : Calculate half-life (t₁/₂) and activation energy (Eₐ) using Arrhenius plots for stability prediction .

Advanced: What criteria guide the selection of target enzymes for mechanistic studies?

Methodological Answer:

  • Pathway Relevance : Prioritize enzymes linked to therapeutic hypotheses (e.g., fungal ergosterol synthesis for antifungal candidates) .
  • Structural Data Availability : Use enzymes with solved crystal structures (e.g., BRD4, PDB: 4LYI) to facilitate docking .
  • Inhibitor Benchmarking : Compare with known inhibitors (e.g., ketoconazole for 14-α-demethylase) to validate assay conditions .

Basic: How can researchers ensure compound stability during long-term storage?

Methodological Answer:

  • Storage Conditions : Store at –20°C under argon in amber vials to prevent oxidation/hydrolysis .
  • Stability Indicating Assays : Periodically analyze purity via HPLC (≥95% threshold) with photodiode array detection .
  • Lyophilization : Convert to stable salts (e.g., hydrochloride) for improved shelf life .

Advanced: What methodologies enable the study of enantiomeric effects in this chiral compound?

Methodological Answer:

  • Chiral Resolution : Use preparative HPLC with amylose-based columns (e.g., Chiralpak IA) to isolate enantiomers .
  • Circular Dichroism (CD) : Compare spectra to assign absolute configurations .
  • Biological Profiling : Test isolated enantiomers in cellular assays to identify stereospecific activity (e.g., IC₅₀ differences >5-fold) .

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